molecular formula C12H14N2O2 B14495011 N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline CAS No. 63944-07-0

N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline

Cat. No.: B14495011
CAS No.: 63944-07-0
M. Wt: 218.25 g/mol
InChI Key: OFBFXZANXUICLJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is an organic compound that belongs to the class of nitrodienamines. This compound is characterized by the presence of a nitro group and a butadiene moiety attached to an aniline ring, with two methyl groups on the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline can be achieved through a one-step protocol involving the reaction of N,N-dimethylaniline with nitroacetaldehyde potassium salt and 3-aminocrotonates . This method yields the desired product in varying efficiencies depending on the specific conditions and substrates used. The reaction typically proceeds under mild conditions, with the temperature and solvent choice playing crucial roles in optimizing the yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different intermediates and products.

    Substitution: The aniline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions. Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N,N-dimethyl-4-(4-aminobuta-1,3-dien-1-yl)aniline, while oxidation can lead to the formation of various oxidized intermediates.

Scientific Research Applications

N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(4-nitrobuta-1,3-dien-1-yl)aniline: Similar structure but with the nitro group at a different position.

    N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene: Lacks the aniline nitrogen, affecting its reactivity and applications.

Uniqueness

N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

63944-07-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N,N-dimethyl-4-(4-nitrobuta-1,3-dienyl)aniline

InChI

InChI=1S/C12H14N2O2/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14(15)16/h3-10H,1-2H3

InChI Key

OFBFXZANXUICLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C[N+](=O)[O-]

Origin of Product

United States

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